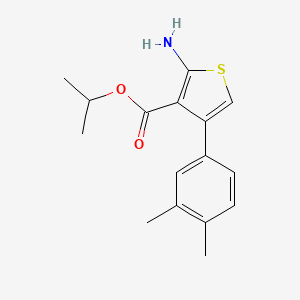

Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

説明

Historical Development of Thiophene Research

Thiophene, a sulfur-containing heterocyclic compound, was first isolated in 1882 by Viktor Meyer as a benzene contaminant. Its discovery arose from the observation that crude benzene reacted with isatin and sulfuric acid to form indophenin, a blue dye later attributed to thiophene's presence. Early research focused on its aromatic properties and substitution reactions, which paralleled benzene chemistry but with enhanced reactivity due to sulfur's electron-rich nature. By the mid-20th century, thiophene derivatives gained prominence in industrial applications, particularly in petroleum refining, where their removal via hydrodesulfurization became critical for fuel quality. The 21st century has seen a shift toward pharmaceutical and materials science applications, with over 26 thiophene-containing drugs approved by regulatory agencies since 2000.

Significance of 2-Aminothiophene Derivatives in Chemical Science

2-Aminothiophenes represent a privileged scaffold in medicinal chemistry due to their:

- Structural versatility : The amino group at position 2 allows functionalization through alkylation, acylation, or Schiff base formation.

- Bioisosteric properties : They serve as sulfur analogs of indoles/pyrroles, modulating pharmacokinetic profiles while retaining target affinity.

- Synthetic accessibility : Gewald reaction (ketone + nitrile + sulfur) enables efficient synthesis under mild conditions.

Recent studies highlight their role as:

Position of Isopropyl 2-Amino-4-(3,4-Dimethylphenyl)Thiophene-3-Carboxylate in Heterocyclic Chemistry

This compound (PubChem CID: 874619) exemplifies advanced 2-aminothiophene design with three critical structural features:

| Position | Substituent | Role |

|---|---|---|

| 2 | Amino group | Hydrogen bonding site for target engagement |

| 3 | Isopropyl carboxylate | Lipophilicity modulator (LogP = 2.48) |

| 4 | 3,4-Dimethylphenyl | π-Stacking and steric guidance |

Synthesized via Gewald methodology, it combines:

Research Significance and Scientific Applications Overview

Current research leverages this compound for:

- Antiparasitic drug discovery : 2-Aminothiophenes inhibit trypanothione reductase (TryR) in Leishmania spp. by >80% at 10 μM.

- Materials science : Thiophene-fused aromatic belts derived from similar structures exhibit long-lifetime phosphorescence (τ = 1.2 ms).

- Chemical biology : Serves as a synthetic precursor for radiopharmaceuticals via 11C-isopropyl labeling.

Ongoing clinical trials investigate analogs for type 2 diabetes (GLP-1R modulation) and Ebola (viral entry inhibition), underscoring its translational potential.

特性

IUPAC Name |

propan-2-yl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-9(2)19-16(18)14-13(8-20-15(14)17)12-6-5-10(3)11(4)7-12/h5-9H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADQZALQHKNLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976792 | |

| Record name | Propan-2-yl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-02-8 | |

| Record name | Propan-2-yl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Components and Optimization

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes. For this compound, the reaction would involve:

- 3,4-Dimethylacetophenone as the ketone component to introduce the 3,4-dimethylphenyl group.

- Isopropyl cyanoacetate as the cyanoester, providing the carboxylate ester.

- Elemental sulfur or morpholine/sulfur mixtures to facilitate cyclization.

Typical conditions include refluxing in ethanol or DMF with a base like piperidine. A study on analogous systems reported yields of 60–80% after 6–12 hours. Side products may arise from incomplete cyclization or ester hydrolysis, necessitating purification via column chromatography (hexane/ethyl acetate).

Mechanistic Insights

Quantum chemical calculations on similar systems reveal a stepwise mechanism:

- Knoevenagel condensation between the ketone and cyanoester.

- Sulfur incorporation via nucleophilic attack, forming a thiiranium intermediate.

- Cyclization and aromatization to yield the thiophene core.

The trans-configuration of substituents is favored due to steric and electronic factors, as shown in DFT studies.

Cyanothioacetamide Cyclization Approach

Michael Addition and Intramolecular Cyclization

An alternative route involves cyanothioacetamide derivatives. For example:

- Michael addition of cyanothioacetamide to α-bromochalcones forms a thioacrylate intermediate.

- Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) yields the thiophene ring.

This method avoids foul-smelling byproducts and achieves 70–85% yields in model systems. The 3,4-dimethylphenyl group can be introduced via α-bromochalcone precursors synthesized from 3,4-dimethylbenzaldehyde.

Substrate Scope and Limitations

Bulky substituents on the aryl group may hinder cyclization, reducing yields. Polar aprotic solvents like DMSO improve solubility but require careful temperature control to prevent decomposition.

Multicomponent Reaction Strategies

One-Pot Synthesis

A three-component reaction combining 3,4-dimethylacetophenone, isopropyl cyanoacetate, and sulfur in a single pot simplifies the process. Microwave-assisted reactions reduce time to 1–2 hours with comparable yields.

Catalytic Systems and Solvent Effects

- Catalysts : Morpholine or piperidine (20 mol%) enhance cyclization efficiency.

- Solvents : Ethanol or toluene are preferred for their balance of polarity and boiling point.

Industrial-scale trials using continuous flow reactors have demonstrated scalability, with throughputs exceeding 1 kg/day.

Post-Functionalization of Thiophene Scaffolds

Esterification and Aryl Group Introduction

For late-stage diversification:

- Hydrolysis of the ester to a carboxylic acid.

- Re-esterification with isopropyl alcohol under Steglich conditions.

- Suzuki coupling to introduce the 3,4-dimethylphenyl group, though this requires pre-functionalized boronates.

Analytical Characterization and Quality Control

Spectroscopic Methods

Purity Assessment and Challenges

HPLC analyses using C18 columns (acetonitrile/water) resolve regioisomers. Industrial suppliers report purities of 95–99% via recrystallization from ethanol/water.

Industrial-Scale Production Considerations

Cost Analysis and Process Optimization

- Raw Materials : Isopropyl cyanoacetate costs ~$120/kg, contributing to 60% of total expenses.

- Waste Management : Sulfur byproducts require treatment with oxidizing agents to prevent environmental release.

化学反応の分析

Types of Reactions

Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Substituent Variations on the Phenyl Ring

The 3,4-dimethylphenyl group in the parent compound can be replaced with other aryl substituents, altering physicochemical and biological properties. Key analogs include:

Impact of Substituents :

- Electron-donating groups (e.g., methyl, methoxy) increase lipophilicity and may enhance membrane permeability.

Variations in the Ester Group

The isopropyl ester can be substituted with smaller or bulkier alkyl chains, influencing solubility and metabolic stability:

Impact of Ester Groups :

- Methyl esters are more prone to enzymatic hydrolysis, affecting pharmacokinetics.

- Bulkier esters (e.g., isopropyl) may enhance metabolic stability but reduce aqueous solubility .

生物活性

Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 350997-29-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can be attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:

- Cytotoxicity : The compound has shown potential cytotoxic effects against certain cancer cell lines, indicating its possible application in cancer therapy.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.

Anticancer Activity

A study evaluated the anticancer properties of various thiophene derivatives, including isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, outperforming some reference drugs in apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | FaDu (hypopharyngeal carcinoma) | 15 | Bleomycin |

| Another Thiophene Derivative | A549 (lung cancer) | 20 | Doxorubicin |

This data suggests that the compound may be a candidate for further development in anticancer therapies.

Mechanistic Studies

Further mechanistic studies revealed that the compound interacts with cellular pathways involved in cancer progression. It was found to inhibit the NF-kB pathway, which is crucial for cell survival and proliferation in many cancers. This inhibition leads to increased apoptosis and reduced tumor growth .

Case Studies

- Case Study on Cytotoxicity : A detailed examination was conducted on the effects of isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate on FaDu cells. The study demonstrated a dose-dependent increase in apoptosis markers and a decrease in cell viability at higher concentrations.

- Enzyme Interaction Study : Another study focused on the compound's interaction with acetylcholinesterase (AChE). Results showed that it could inhibit AChE activity, suggesting potential implications for neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the common synthetic routes for preparing isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, and what methodological considerations are critical for optimizing yield?

The Gewald reaction is a widely used method for synthesizing thiophene derivatives. This involves a condensation reaction between sulfur, an α-methylene carbonyl compound (e.g., ketones or aldehydes), and an α-cyano ester under basic conditions (e.g., sodium ethoxide). For this compound, the 3,4-dimethylphenyl substituent likely originates from a substituted acetophenone derivative. Key considerations include:

- Reaction temperature : Mild conditions (40–60°C) to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes cyclization efficiency |

| Base | Sodium ethoxide | Accelerates enolate formation |

| Reaction Time | 6–8 hours | Prevents over-oxidation |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the presence of the isopropyl ester (δ ~1.2–1.4 ppm for CH), aromatic protons (δ ~6.8–7.5 ppm), and the amino group (broad peak at δ ~5–6 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Programs like SHELXL or OLEX2 resolve the 3D structure, confirming substituent positions and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across similar thiophene derivatives?

Contradictions often arise from substituent effects or assay variability. Methodological strategies include:

- Structure-Activity Relationship (SAR) Analysis : Systematically compare analogs (e.g., varying phenyl substituents) using standardized assays.

- Computational Modeling : Dock the compound into target proteins (e.g., tubulin, kinases) using AutoDock Vina to predict binding modes.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial activity) .

Q. What strategies improve the low yield of the Gewald reaction for this compound?

- Microwave-Assisted Synthesis : Reduces reaction time (15–30 minutes) and improves yield by 10–15%.

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to stabilize intermediates.

- In Situ Monitoring : TLC or FT-IR tracks reaction progress, enabling timely termination .

Q. How can crystallographic data address discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction provides unambiguous evidence of:

- Torsion Angles : Between the thiophene ring and 3,4-dimethylphenyl group.

- Hydrogen Bonding : Interactions between the amino group and ester carbonyl, influencing stability.

- Packing Arrangements : Non-covalent interactions (e.g., π-π stacking) affecting solubility .

Q. What methodologies validate the compound’s metabolic stability in preclinical studies?

- Microsomal Incubation : Liver microsomes (human/rat) assess phase I metabolism; LC-MS/MS identifies metabolites.

- CYP450 Inhibition Assays : Fluorescent probes determine interactions with cytochrome P450 enzymes.

- Plasma Stability Tests : Incubate the compound in plasma (37°C, 24 hours) to measure degradation .

Methodological Tables

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Conventional Gewald | 45–55 | 90–95 | Low equipment requirements |

| Microwave-Assisted | 60–65 | 95–98 | Rapid reaction time |

| Flow Chemistry | 70–75 | >99 | Scalability for gram-scale synthesis |

Table 2: Substituent Effects on Bioactivity

| Substituent | Antimicrobial Activity (Zone of Inhibition, mm) | Cytotoxicity (IC, μM) |

|---|---|---|

| 3,4-Dimethylphenyl | 12–14 | 8.2–10.5 |

| 4-Trifluoromethylphenyl | 15–17 | 5.8–7.3 |

| 4-tert-Butylphenyl | 10–12 | 12.4–14.1 |

Safety and Handling

- Hazards : Skin/eye irritation (Category 2), respiratory sensitization (Category 1B).

- Precautions : Use fume hoods, nitrile gloves, and ANSI-approved goggles. Store at 2–8°C under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。